

Introduction: A Versatile Bifunctional Reagent in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	1-Bromo-2-(bromomethyl)-4-methylbenzene
CAS No.:	27561-50-8
Cat. No.:	B1501737

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1-Bromo-2-(bromomethyl)-4-methylbenzene, identified by its CAS Number 27561-50-8, is a substituted toluene derivative that serves as a highly valuable and versatile intermediate in organic synthesis.^{[1][2]} Its utility is primarily derived from its distinct structural feature: the presence of two bromine atoms in different chemical environments. One bromine atom is attached to the aromatic ring (an aryl bromide), while the other is part of a benzylic methyl group (a benzylic bromide). This differential reactivity allows for selective, stepwise functionalization, making it an ideal building block for constructing complex molecular architectures. Researchers in medicinal chemistry and materials science will find this reagent particularly enabling for introducing the 2-bromo-5-methylbenzyl moiety into target structures, facilitating the synthesis of novel pharmaceutical agents and functional materials.

Physicochemical and Structural Properties

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in experimental design. The key identifiers and properties of **1-Bromo-2-(bromomethyl)-4-methylbenzene** are summarized below.



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Strategic Synthesis: Selective Benzylic Bromination

The synthesis of **1-Bromo-2-(bromomethyl)-4-methylbenzene** is most efficiently achieved via a free-radical halogenation of the methyl group of a suitable precursor. The logical starting material is 2-bromo-*p*-xylene. The key to a successful synthesis is the selective bromination of the benzylic methyl group without affecting the aromatic ring or the other methyl group. This is accomplished using N-Bromosuccinimide (NBS) in the presence of a radical initiator.

Causality in Experimental Design:

- **N-Bromosuccinimide (NBS):** NBS is the reagent of choice for benzylic bromination because it provides a low, constant concentration of bromine (Br_2) in the reaction mixture. This low concentration favors the radical substitution pathway at the benzylic position over the electrophilic addition to the aromatic ring.
- **Radical Initiator (AIBN or Benzoyl Peroxide):** A radical initiator is required to start the chain reaction. It decomposes upon heating or UV irradiation to form initial radicals, which then abstract a hydrogen atom from the benzylic methyl group, initiating the bromination cascade.
- **Solvent (Carbon Tetrachloride or Cyclohexane):** A non-polar, inert solvent is crucial to prevent side reactions. Carbon tetrachloride (CCl_4) is a classic choice, though less favored now due to environmental concerns; cyclohexane is a suitable alternative.
- **Light/Heat:** Energy input in the form of heat (reflux) or UV light is necessary to decompose the radical initiator and propagate the chain reaction.

Experimental Protocol: Synthesis of 1-Bromo-2-(bromomethyl)-4-methylbenzene

- **Setup:** In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-p-xylene (1 equivalent) in anhydrous carbon tetrachloride.
- **Reagent Addition:** Add N-Bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) to the flask.
- **Reaction Initiation:** Heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction can also be initiated by irradiating the flask with a UV lamp.
- **Monitoring:** The reaction progress can be monitored by observing the consumption of NBS, which is denser than CCl₄ and will sink, while the product, succinimide, is less dense and will float. TLC analysis can also be employed.
- **Work-up:** Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Filter off the succinimide by-product.
- **Purification:** Wash the filtrate with an aqueous solution of sodium bisulfite to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Synthesis Workflow Diagram



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Caption: Synthetic pathway for **1-Bromo-2-(bromomethyl)-4-methylbenzene**.

Applications in Drug Development and Advanced Synthesis

The strategic value of **1-Bromo-2-(bromomethyl)-4-methylbenzene** lies in the orthogonal reactivity of its two C-Br bonds. The benzylic bromide is significantly more reactive towards nucleophilic substitution and organometallic reactions than the more stable aryl bromide. This allows for selective manipulation of the side chain without affecting the bromine on the aromatic ring, which can be reserved for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

This compound is a key precursor in the synthesis of complex molecules. For instance, it has been utilized in the C-H activation-based enantioselective synthesis of lower carbo[n]helicenes, which are molecules of interest in materials science and chiroptics.[2]

In drug discovery, similar halogenated building blocks are critical.[3] They serve as versatile scaffolds for creating libraries of compounds for biological screening. The carbazole nucleus, a common motif in biologically active compounds with anticancer and antiviral properties, can be synthesized using precursors like this.[3] The 2-bromo-5-methylbenzyl group can be introduced to explore new chemical space and modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.

Reactivity Profile Diagram



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Caption: Differential reactivity of the two bromine atoms.

Safety, Handling, and Hazard Management

As with any reactive chemical intermediate, proper handling of **1-Bromo-2-(bromomethyl)-4-methylbenzene** is paramount for laboratory safety. The compound is classified with significant hazards that demand strict adherence to safety protocols.

GHS Hazard Classification:[2]

- Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]
- Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage. [2]
- Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[2]

Self-Validating Safety Protocol

- Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[4][5] An emergency eyewash station and safety shower must be immediately accessible.[4]

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.[4][6]
 - Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., Viton®, nitrile gloves may require frequent changing).[4]
 - Respiratory Protection: If there is a risk of exceeding exposure limits, a full-face respirator with an appropriate cartridge should be used.[4][6]
- Handling and Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][6]
 - Keep away from incompatible materials such as strong oxidizing agents, bases, and alcohols.[5]
 - The compound may be moisture-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[4]
- First-Aid Measures:
 - Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]
 - Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][6]
 - Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][6]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]

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- To cite this document: BenchChem. [Introduction: A Versatile Bifunctional Reagent in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1501737#1-bromo-2-bromomethyl-4-methylbenzene-cas-number>]

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